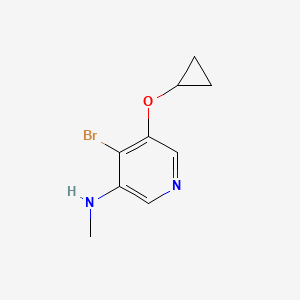
4-Bromo-5-cyclopropoxy-N-methylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-cyclopropoxy-N-methylpyridin-3-amine is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a methyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-5-cyclopropoxy-N-methylpyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.
Reaction Conditions: The compound is synthesized via a palladium-catalyzed Suzuki cross-coupling reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
4-Bromo-5-cyclopropoxy-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases, and arylboronic acids for cross-coupling reactions.
Major Products: The major products formed depend on the specific reactions and conditions employed.
Scientific Research Applications
4-Bromo-5-cyclopropoxy-N-methylpyridin-3-amine is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of novel pyridine derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modulate biological activities. For example, its anti-thrombolytic activity is attributed to its ability to inhibit clot formation in human blood .
Comparison with Similar Compounds
4-Bromo-5-cyclopropoxy-N-methylpyridin-3-amine can be compared with other similar compounds, such as:
5-Bromo-2-methylpyridin-3-amine: This compound is a precursor in the synthesis of this compound.
3-Bromo-5-methylpyridin-4-amine: Another similar compound with different substituents on the pyridine ring.
4-Amino-5-bromo-3-methylpyridine: This compound has an amino group instead of a cyclopropoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
4-bromo-5-cyclopropyloxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C9H11BrN2O/c1-11-7-4-12-5-8(9(7)10)13-6-2-3-6/h4-6,11H,2-3H2,1H3 |
InChI Key |
JXMCJLCLNHAWIT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CC(=C1Br)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















